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An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 2199-58-8)

for Advanced Research and Drug Development

Introduction: Unveiling a Core Heterocyclic Scaffold
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde, identified by its CAS number 2199-58-8, is a

pivotal heterocyclic building block in the landscape of organic synthesis and medicinal

chemistry.[1][2][3] As a substituted pyrrole, this compound belongs to a class of aromatic five-

membered rings that are integral to a vast array of natural products and pharmaceuticals.[4][5]

[6] The strategic placement of two methyl groups and a reactive carbaldehyde function on the

pyrrole core makes it an exceptionally versatile precursor for constructing more complex

molecular architectures. Its significance is particularly pronounced in the development of

targeted therapeutics, where the pyrrole motif serves as a "privileged scaffold" capable of

interacting with diverse biological targets, most notably protein kinases.[4][7][8] This guide

offers a comprehensive exploration of its synthesis, properties, reactivity, and critical

applications for scientists engaged in cutting-edge drug discovery.

Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental for

its effective application in research and development. The key characteristics of 3,5-Dimethyl-
1H-pyrrole-2-carbaldehyde are summarized below. Spectroscopic data, including 1H NMR,
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are available in public databases and from commercial suppliers, providing essential tools for

structural verification and quality control.[9][10]

Property Value Reference(s)

CAS Number 2199-58-8 [11][12][13]

Molecular Formula C₇H₉NO [2][11][14]

Molecular Weight 123.15 g/mol [2][11][13]

Appearance Solid

Melting Point 95-99 °C

IUPAC Name
3,5-dimethyl-1H-pyrrole-2-

carbaldehyde
[11]

SMILES Cc1cc(C)c(C=O)[nH]1 [2][11]

InChI Key
RDFZYUOHJBXMJA-

UHFFFAOYSA-N
[11]

Core Synthesis Methodologies: Crafting the Pyrrole
Framework
The synthesis of substituted pyrroles is a well-established field of organic chemistry, with

several named reactions providing reliable access to this heterocyclic core. The introduction of

the 2-carbaldehyde group is typically achieved via electrophilic formylation of a pre-formed

pyrrole ring.

Vilsmeier-Haack Formylation: The Gateway to Pyrrole
Aldehydes
The Vilsmeier-Haack reaction is the most direct and widely employed method for the

formylation of electron-rich heterocycles like pyrrole.[15][16][17] The causality behind this

choice lies in the reaction's efficiency and mild conditions. The process involves two main

stages: the formation of the electrophilic Vilsmeier reagent, a chloromethyliminium salt, from a

formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly
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phosphorus oxychloride, POCl₃), followed by the electrophilic substitution of the pyrrole ring.

[15][16] Due to the electron-donating nature of the nitrogen atom, the electrophilic attack

preferentially occurs at the C2 (alpha) position, which is the most electron-rich site.[15]

A step-by-step protocol for the synthesis of the title compound would proceed as follows:

Experimental Protocol: Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic

stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled

DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the

solid Vilsmeier reagent will be observed.

Substrate Addition: Dissolve 2,4-dimethylpyrrole in a suitable solvent (e.g., dichloromethane)

and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours

until TLC analysis indicates the consumption of the starting material.

Hydrolysis (Work-up): Carefully pour the reaction mixture onto crushed ice containing a

saturated solution of sodium bicarbonate or sodium acetate. This step hydrolyzes the

intermediate iminium salt to the final aldehyde product.

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl

acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. The crude product is then purified by column

chromatography or recrystallization to yield 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde as a

solid.
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Vilsmeier-Haack Formylation Workflow
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Caption: Vilsmeier-Haack formylation of 2,4-dimethylpyrrole.

Classical Pyrrole Syntheses: Knorr and Paal-Knorr
While Vilsmeier-Haack is used for functionalization, the initial pyrrole ring can be constructed

via classical methods like the Knorr and Paal-Knorr syntheses.

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a

compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-

ketoester.[18][19] A significant feature of this synthesis is that the α-amino-ketones are highly

reactive and prone to self-condensation, necessitating their in situ preparation, often from an

oxime precursor.[18][19]

Knorr Pyrrole Synthesis Logic

α-Amino-ketone

Condensation & Cyclization

β-Ketoester
(Active Methylene Cmpd)

Substituted Pyrrole
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Click to download full resolution via product page

Caption: Core components of the Knorr pyrrole synthesis.

Paal-Knorr Pyrrole Synthesis: This is arguably the most straightforward method for pyrrole

synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a

primary amine.[20][21][22] Mechanistic studies have shown that the reaction proceeds

through the formation of a hemiaminal, followed by a rate-determining cyclization and

subsequent dehydration to form the aromatic pyrrole ring.[22][23][24] The reaction is often

accelerated by a weak acid.[21][24]

Paal-Knorr Synthesis Mechanism
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Caption: Key mechanistic steps of the Paal-Knorr synthesis.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibition
The true value of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde for drug development

professionals lies in its role as a precursor to potent and selective bioactive molecules. The

pyrrole scaffold is a cornerstone in modern medicinal chemistry, particularly in oncology.[4][7]

[25]

The Pyrrole Core in Anticancer Agents
Pyrrole-containing compounds have demonstrated the ability to modulate numerous cancer-

relevant targets, including microtubules, histone deacetylases, and receptor tyrosine kinases.

[4][26] Their structural features allow them to fit into ATP-binding pockets of enzymes, making

them ideal frameworks for developing kinase inhibitors.[8]
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Focus: Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are a family of enzymes that regulate cell cycle progression.

[27] Their dysregulation is a hallmark of many cancers, making them prime targets for

therapeutic intervention.[27][28] Several approved and clinical-stage drugs are CDK inhibitors,

and the pyrrole core is a recurring motif in their design.[28][29]

Rationale for Use: The N-H group of the pyrrole ring can act as a hydrogen bond donor,

while the aromatic system can engage in π-stacking interactions within the kinase active site.

The aldehyde group of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a synthetic handle that

allows for the elaboration of the molecule, enabling the construction of fused ring systems

(like pyrrolo[2,3-d]pyrimidines) or the attachment of side chains that confer potency and

selectivity.[27][28]

Therapeutic Strategy: The development of selective CDK inhibitors is a major goal. For

example, after patients develop resistance to CDK4/6 inhibitors (e.g., palbociclib), a

compensatory pathway involving CDK2 often becomes active.[27] Therefore, highly selective

CDK2 inhibitors are sought after as a next-line therapy.[27] Scaffolds derived from pyrrole-2-

carbaldehydes are being actively explored to achieve this selectivity.[27][28]
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From Building Block to Kinase Inhibitor
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Caption: Synthetic logic from the pyrrole aldehyde to a CDK inhibitor.

Conclusion
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 2199-58-8) is far more than a simple

chemical intermediate; it is a strategic starting material for the synthesis of high-value,

biologically active compounds. Its robust synthesis via Vilsmeier-Haack formylation and the

versatile reactivity of its functional groups provide a reliable platform for molecular elaboration.

For researchers in drug development, this compound is a validated entry point into the design

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1679895?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of sophisticated heterocyclic systems, most notably selective kinase inhibitors for oncology. A

thorough understanding of its chemistry and synthetic utility is essential for leveraging its full

potential in the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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